PF-5274857

描述

属性

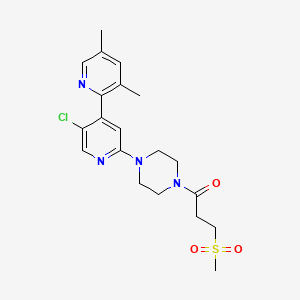

IUPAC Name |

1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN4O3S/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28/h10-13H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVNTTZIOTWDSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719132 |

Source

|

| Record name | 1-[4-(5'-Chloro-3,5-dimethyl[2,4'-bipyridin]-2'-yl)piperazin-1-yl]-3-(methanesulfonyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373615-35-0 |

Source

|

| Record name | 1-[4-(5'-Chloro-3,5-dimethyl[2,4'-bipyridin]-2'-yl)piperazin-1-yl]-3-(methanesulfonyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PF-5274857

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-5274857 is a potent and selective antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of the Hh pathway is implicated in the pathogenesis of several human cancers, including medulloblastoma and basal cell carcinoma. This compound exerts its therapeutic effect by binding to Smo and inhibiting its function, thereby blocking the downstream signaling cascade that leads to the activation of Gli transcription factors and the expression of oncogenic target genes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, signaling pathway, and preclinical efficacy. Detailed experimental protocols for key assays and quantitative data on the compound's potency and activity are also presented.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[3][4][5] In the absence of a Hedgehog ligand (such as Sonic Hedgehog, Shh), the 12-transmembrane protein Patched (PTCH) tonically inhibits the 7-transmembrane protein Smoothened (Smo). This inhibition prevents Smo from translocating to the primary cilium, a key organelle for Hh signal transduction. Consequently, the transcription factor Glioma-associated oncogene (Gli) is held in a cytoplasmic complex with Suppressor of fused (Sufu). Within this complex, Gli is phosphorylated by protein kinase A (PKA), casein kinase 1 (CK1), and glycogen (B147801) synthase kinase 3β (GSK3β), leading to its proteolytic cleavage into a repressor form (GliR). GliR then translocates to the nucleus and suppresses the transcription of Hh target genes.

Upon binding of an Hh ligand to PTCH, the inhibition of Smo is relieved. Smo then translocates to the primary cilium and becomes activated. Activated Smo leads to the dissociation of the Gli-Sufu complex and prevents the proteolytic processing of Gli into its repressor form. The full-length Gli activator form (GliA) then translocates to the nucleus, where it induces the expression of target genes that regulate cell proliferation, survival, and differentiation. Aberrant activation of this pathway, often due to mutations in PTCH or SMO, can lead to uncontrolled cell growth and tumorigenesis.[4]

This compound: A Potent and Selective Smoothened Antagonist

This compound is a small molecule inhibitor designed to specifically target the Smoothened receptor. Its primary mechanism of action is to bind to Smo and prevent its activation, even in the presence of an activating Hh signal. This blockade of Smo function effectively shuts down the entire downstream signaling cascade, leading to the suppression of Gli-mediated gene transcription and subsequent inhibition of tumor growth.[1][2]

Quantitative Data on Potency and Efficacy

The potency of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Reference |

| Ki (Binding Affinity for Smo) | 4.6 ± 1.1 nmol/L | Radioligand Binding Assay | [1][2] |

| IC50 (Gli1 Transcriptional Activity) | 2.7 ± 1.4 nmol/L | Gli1-Luciferase Reporter Assay | [1][2] |

| In Vivo IC50 (Gli1 Downregulation) | 8.9 ± 2.6 nmol/L | Medulloblastoma Mouse Model | [1][2] |

Table 1: In Vitro and In Vivo Potency of this compound

| Pharmacokinetic Parameter | Observation | Species | Reference |

| Oral Bioavailability | Orally available | Preclinical species | [1][2] |

| Metabolic Stability | Metabolically stable in vivo | Preclinical species | [1][2] |

| Blood-Brain Barrier Penetration | Effectively penetrates the BBB | Mice | [1][2] |

Table 2: Pharmacokinetic Properties of this compound

Signaling Pathway and Experimental Workflows

Hedgehog Signaling Pathway and the Action of this compound

The following diagram illustrates the Hedgehog signaling pathway and the point of intervention for this compound.

Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.

Experimental Workflow for In Vitro Potency Determination

The following diagram outlines the general workflow for determining the in vitro potency of this compound.

Caption: Workflow for determining the in vitro potency of this compound.

Detailed Experimental Protocols

Smoothened Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the Smoothened receptor.

-

Cell Culture and Membrane Preparation:

-

Culture cells overexpressing the human Smoothened receptor (e.g., HEK293-Smo) in appropriate media.

-

Harvest cells and homogenize in a lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of a radiolabeled Smoothened antagonist (e.g., [³H]-vismodegib).

-

Add increasing concentrations of this compound to the wells.

-

Add the prepared cell membranes to each well.

-

Incubate the plate to allow for competitive binding to reach equilibrium.

-

Harvest the membranes onto a filter plate and wash to remove unbound radioligand.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Gli1-Luciferase Reporter Assay

This assay measures the functional inhibition of the Hedgehog pathway by this compound.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., Shh-LIGHT2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control).

-

Plate the cells in a 96-well plate and allow them to adhere.

-

-

Assay Procedure:

-

Treat the cells with increasing concentrations of this compound.

-

Stimulate the Hedgehog pathway by adding a known agonist, such as a purified Shh ligand or a Smo agonist (e.g., SAG).

-

Incubate the cells for a sufficient period to allow for luciferase expression (typically 24-48 hours).

-

-

Data Analysis:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Efficacy in an Orthotopic Medulloblastoma Xenograft Model

This protocol outlines the general steps for evaluating the anti-tumor activity of this compound in a mouse model of medulloblastoma.

-

Cell Culture and Implantation:

-

Culture a human medulloblastoma cell line (e.g., Daoy) that is known to have an activated Hedgehog pathway.

-

Surgically implant the tumor cells into the cerebellum of immunocompromised mice (e.g., nude or SCID mice).

-

Allow the tumors to establish and grow to a palpable size.

-

-

Drug Formulation and Administration:

-

Formulate this compound in a suitable vehicle for oral administration (e.g., a solution or suspension).

-

Administer this compound to the tumor-bearing mice at various dose levels, typically once daily by oral gavage.

-

Include a control group of mice that receives only the vehicle.

-

-

Efficacy Evaluation:

-

Monitor tumor growth over time by measuring tumor volume with calipers or through in vivo imaging (e.g., bioluminescence or MRI if the tumor cells are engineered to express a reporter).

-

Monitor the body weight and overall health of the mice.

-

At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors.

-

Analyze the tumors for biomarkers of Hedgehog pathway inhibition, such as the expression of Gli1 mRNA or protein.

-

Perform a survival analysis to determine if this compound treatment prolongs the lifespan of the tumor-bearing mice.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Perform statistical analysis to compare the tumor growth rates between the treated and control groups.

-

Generate Kaplan-Meier survival curves and perform a log-rank test to assess the statistical significance of any survival benefit.

-

Analyze the biomarker data to confirm target engagement in vivo.

-

Selectivity Profile

Kinase selectivity is typically assessed using large panels of purified kinases in biochemical assays. These assays measure the ability of the compound to inhibit the activity of each kinase, usually by quantifying the phosphorylation of a substrate. The results are often presented as the percentage of inhibition at a given compound concentration or as IC50 values for each kinase. A highly selective inhibitor will show potent inhibition of its intended target with minimal activity against other kinases in the panel. The lack of such published data for this compound represents a gap in its publicly available preclinical characterization.

Conclusion

This compound is a potent and selective antagonist of the Smoothened receptor, a key activator of the oncogenic Hedgehog signaling pathway. Through its direct inhibition of Smo, this compound effectively blocks downstream signaling, leading to the suppression of Gli-mediated gene transcription and the inhibition of tumor growth. Preclinical studies have demonstrated its efficacy in medulloblastoma models, and its favorable pharmacokinetic properties, including oral bioavailability and blood-brain barrier penetration, make it a promising candidate for the treatment of Hh-driven malignancies. The experimental protocols and quantitative data presented in this guide provide a comprehensive technical overview of the mechanism of action of this compound for researchers and drug development professionals. Further studies to delineate its broad selectivity profile would provide a more complete understanding of its therapeutic potential and safety.

References

- 1. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 2. Effective targeting of Hedgehog signaling in a medulloblastoma model with this compound, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. File:Hedgehog signaling pathway.jpg - Embryology [embryology.med.unsw.edu.au]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Function of PF-5274857, a Potent Smoothened Antagonist

Audience: Researchers, scientists, and drug development professionals.

Abstract

PF-5274857 is a potent, selective, and orally bioavailable small-molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] Dysregulation of the Hh pathway is implicated in the pathogenesis of several human cancers, including medulloblastoma and basal cell carcinoma.[4][5] this compound effectively inhibits Hh pathway activity by directly binding to Smo, leading to the suppression of downstream signaling and subsequent antitumor effects.[2] A key characteristic of this antagonist is its ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of brain tumors and metastases driven by an activated Hh pathway.[2] This document provides a comprehensive overview of the mechanism of action, quantitative biological activity, and relevant experimental protocols for the study of this compound.

Introduction to the Hedgehog Signaling Pathway and Smoothened

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[6] The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the 12-transmembrane receptor Patched (PTCH).[7] In the absence of a ligand, PTCH tonically inhibits the 7-transmembrane protein Smoothened (Smo), preventing its localization to the primary cilium and keeping the pathway inactive.[7] Upon Hh binding, the inhibitory effect of PTCH on Smo is relieved. This allows Smo to translocate to the primary cilium, initiating a signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[4][7] Activated GLI proteins translocate to the nucleus and induce the expression of Hh target genes, which are involved in cell proliferation, survival, and differentiation.[4][6]

Aberrant activation of the Hh pathway, often due to mutations in PTCH or Smo, can lead to uncontrolled cell growth and tumorigenesis.[5] Smoothened, therefore, represents a key therapeutic target for cancers with a dysregulated Hh pathway.[8]

Mechanism of Action of this compound

This compound functions as a direct antagonist of the Smoothened receptor.[2] By binding to Smo, this compound prevents its activation, even in the presence of an upstream Hh signal (e.g., due to PTCH mutations or ligand presence).[4] This blockade of Smo activation suppresses the entire downstream signaling cascade, leading to the inhibition of GLI-mediated gene transcription.[2] The primary downstream effect observed is the downregulation of Hh target genes, including GLI1, GLI2, PTCH1, and PTCH2.[3][9] The reduction in the expression of these genes, particularly the potent transcriptional activator GLI1, is a key indicator of this compound's on-target activity and is closely linked to its antitumor effects.[2]

Quantitative Biological Activity of this compound

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound

| Parameter | Target/Cell Line | Value | Reference |

| Binding Affinity (Ki) | Human Smoothened (amino acids 181-787) | 4.6 ± 1.1 nM | [2] |

| IC50 (Smo Binding) | Human Smoothened | 5.8 ± 1.4 nM | [3] |

| IC50 (Gli1 Transcription) | Murine Embryonic Fibroblasts (MEF) | 2.7 ± 1.4 nM | [2] |

| Dissociation Constant (μ-opioid receptor) | - | 36 μM | [9] |

Table 2: In Vivo Efficacy of this compound in a Medulloblastoma Model

| Parameter | Model | Value | Reference |

| IC50 (Tumor Gli1 Inhibition) | Ptch+/- Medulloblastoma Allograft | 8.9 ± 2.6 nM | [2] |

| Tumor Growth Inhibition | Ptch+/- Medulloblastoma Allograft | Dose-dependent, with regression at >10 mg/kg | [9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This protocol describes a competitive ligand-displacement assay to determine the binding affinity of this compound to the human Smoothened receptor.

Materials:

-

HEK293 cells overexpressing human Smoothened (amino acids 181-787).

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

-

[3H]-labeled known Smoothened antagonist (radioligand).

-

This compound stock solution in DMSO.

-

Scintillation fluid and scintillation counter.

-

Glass fiber filters.

-

96-well plates.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing human Smo to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL. Store at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of the [3H]-labeled Smo antagonist to each well.

-

Add increasing concentrations of this compound (or vehicle control for total binding, and a high concentration of a known unlabeled antagonist for non-specific binding).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Detection:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This protocol is for determining the effect of this compound on the transcriptional activity of Gli1 in response to Hedgehog pathway activation.

Materials:

-

Murine Embryonic Fibroblasts (MEFs) or NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Recombinant Sonic Hedgehog (Shh) ligand.

-

This compound stock solution in DMSO.

-

96-well or 384-well white, clear-bottom plates.

-

Dual-luciferase reporter assay system (e.g., Promega Dual-Glo®).

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Seed the reporter cell line into a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of treatment.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Compound Treatment and Pathway Activation:

-

Prepare serial dilutions of this compound in a low-serum medium.

-

Add the diluted this compound to the cells.

-

Immediately add a constant, sub-maximal concentration of recombinant Shh to all wells except the negative control wells to induce Hh pathway activation.

-

Incubate for 48 hours at 37°C, 5% CO2.

-

-

Luciferase Assay:

-

Equilibrate the plate and luciferase reagents to room temperature.

-

Following the manufacturer's instructions for the dual-luciferase assay system, add the firefly luciferase substrate to each well and measure the luminescence.

-

Add the stop-and-glo reagent (which quenches the firefly luciferase reaction and contains the substrate for Renilla luciferase) and measure the Renilla luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

-

Plot the normalized luciferase activity as a function of the log concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in Shh-induced luciferase activity.

-

This protocol outlines the in vivo evaluation of this compound's antitumor efficacy in a mouse model of medulloblastoma.

Materials:

-

Ptch+/- p53-/- medulloblastoma tumor tissue or cell line.

-

Immunocompromised mice (e.g., nude mice).

-

Cell culture medium and reagents for tumor cell preparation.

-

This compound formulation for oral gavage.

-

Vehicle control.

-

Calipers for tumor measurement.

-

Surgical tools for intracranial injection (if applicable).

Procedure:

-

Tumor Implantation:

-

Prepare a single-cell suspension of the medulloblastoma tumor cells.

-

Implant the tumor cells subcutaneously or orthotopically (intracranially) into the flank or cerebellum of the immunocompromised mice, respectively.

-

Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

-

Treatment:

-

Randomize the tumor-bearing mice into treatment and control groups.

-

Administer this compound orally by gavage at various dose levels (e.g., 10, 30, 100 mg/kg) once daily.

-

Administer the vehicle control to the control group.

-

-

Monitoring and Endpoint:

-

Measure tumor volumes with calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice.

-

Continue treatment for a defined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint size.

-

-

Pharmacodynamic Analysis (Optional):

-

At various time points after the final dose, euthanize a subset of mice from each group.

-

Excise the tumors and snap-freeze them in liquid nitrogen.

-

Analyze the expression of Hh target genes (e.g., Gli1, Ptch1) by qRT-PCR to confirm target engagement.

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

-

Plot the mean tumor volume over time for each group.

-

For survival studies, generate Kaplan-Meier survival curves.

-

Visualizations

Caption: Canonical Hedgehog signaling and the inhibitory mechanism of this compound.

Caption: Workflow for determining the IC50 of this compound using a Gli1 luciferase reporter assay.

Conclusion

This compound is a well-characterized Smoothened antagonist with potent in vitro and in vivo activity against Hedgehog pathway-driven cancers. Its ability to cross the blood-brain barrier addresses a significant challenge in the treatment of primary and metastatic brain tumors.[2] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the therapeutic targeting of the Hedgehog signaling pathway. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound. Although preclinical studies suggested this compound as a promising candidate for brain malignancies, there are currently no active clinical trials to verify its effectiveness.[8][10]

References

- 1. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 2. Effective targeting of Hedgehog signaling in a medulloblastoma model with this compound, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.6. Gli-Luciferase Assay [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Video: Intracranial Orthotopic Allografting of Medulloblastoma Cells in Immunocompromised Mice [jove.com]

- 10. Activation of Cilia-Independent Hedgehog/GLI1 Signaling as a Novel Concept for Neuroblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: PF-05274857, a Potent Antagonist of the Hedgehog Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-05274857 is a potent and selective small molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. By targeting SMO, PF-05274857 effectively downregulates the transcriptional activity of the downstream effector Gli1, leading to the suppression of the Hh pathway. This pathway is a key regulator of embryonic development and is aberrantly activated in various malignancies, making it an attractive target for cancer therapy. Preclinical studies have demonstrated the ability of PF-05274857 to penetrate the blood-brain barrier and inhibit tumor growth in models of medulloblastoma. This document provides a comprehensive technical overview of PF-05274857, including its mechanism of action, quantitative biological data, and detailed experimental protocols.

Core Target and Mechanism of Action

The primary molecular target of PF-05274857 is the Smoothened (SMO) receptor . SMO is a G protein-coupled receptor-like protein that plays a central role in the Hedgehog signaling cascade. In the absence of Hh ligands (such as Sonic Hedgehog, SHH), the receptor Patched (PTCH) inhibits SMO activity. Upon binding of an Hh ligand to PTCH, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). These transcription factors then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.

PF-05274857 acts as a direct antagonist of SMO, binding to the receptor and preventing its activation, even in the presence of upstream signals that would normally activate the pathway. This leads to the suppression of Gli-mediated transcription and the subsequent inhibition of Hh pathway-dependent cellular processes.

Quantitative Biological Data

The biological activity of PF-05274857 has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Assay Type | Species | Notes |

| Binding Affinity (Ki) | 4.6 ± 1.1 nM | Radioligand Competition Binding Assay | - | Measures the affinity of PF-05274857 for the Smoothened receptor. |

| In Vitro Potency (IC50) | 2.7 ± 1.4 nM | Gli1 Transcriptional Activity Assay | Mouse Embryonic Fibroblasts (MEFs) | Measures the concentration required to inhibit 50% of SHH-induced Gli1 transcriptional activity. |

| In Vivo Potency (IC50) | 8.9 ± 2.6 nM | Gli1 mRNA Downregulation in Tumor | Mouse (Medulloblastoma Allograft Model) | Measures the concentration in plasma required to achieve 50% inhibition of Gli1 mRNA in tumor tissue. |

Table 1: In Vitro and In Vivo Potency of PF-05274857

| Dose (oral) | Tissue | Time Point | % Gli1 mRNA Inhibition |

| 5 mg/kg | Tumor | 8 hours | ~50% |

| 10 mg/kg | Tumor | 8 hours | ~75% |

| 30 mg/kg | Tumor | 8 hours | >90% |

| 5 mg/kg | Skin | 8 hours | ~40% |

| 10 mg/kg | Skin | 8 hours | ~60% |

| 30 mg/kg | Skin | 8 hours | ~80% |

Table 2: In Vivo Pharmacodynamic Response of PF-05274857 in a Ptch+/-p53+/- Medulloblastoma Allograft Mouse Model (Single Dose)

| Species | Route | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |

| Mouse | Oral | 10 mg/kg | ~1000 | ~2 | ~6000 |

Table 3: Preclinical Pharmacokinetic Parameters of PF-05274857 (Single Dose)

Experimental Protocols

SMO Radioligand Competition Binding Assay

This protocol details the method used to determine the binding affinity (Ki) of PF-05274857 for the Smoothened receptor.

Materials:

-

HEK293 cells overexpressing human SMO

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA, 0.1% BSA

-

Radioligand: [3H]-Cyclopamine

-

Test Compound: PF-05274857

-

Non-specific binding control: High concentration of a known SMO antagonist (e.g., unlabeled cyclopamine)

-

GF/B filter plates

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Harvest HEK293 cells expressing SMO and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.

-

-

Binding Reaction:

-

In a 96-well plate, add assay buffer, the radioligand ([3H]-Cyclopamine) at a concentration near its Kd, and varying concentrations of PF-05274857.

-

For total binding, add vehicle instead of the test compound.

-

For non-specific binding, add a saturating concentration of the unlabeled SMO antagonist.

-

Initiate the binding reaction by adding the prepared cell membranes.

-

-

Incubation and Filtration:

-

Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through the GF/B filter plate, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Detection and Analysis:

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of PF-05274857 by plotting the percent specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Gli1 Luciferase Reporter Gene Assay

This protocol describes the cellular assay used to measure the inhibitory effect of PF-05274857 on Hedgehog pathway activity.

Materials:

-

Mouse Embryonic Fibroblasts (MEFs) or other suitable cell line (e.g., Shh-LIGHT2 cells)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Gli-responsive luciferase reporter construct

-

Transfection reagent

-

Recombinant Sonic Hedgehog (SHH) ligand

-

Test Compound: PF-05274857

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Plate MEFs in a multi-well plate and allow them to adhere.

-

Co-transfect the cells with the Gli-responsive luciferase reporter construct and a control reporter (e.g., Renilla luciferase) using a suitable transfection reagent.

-

-

Compound Treatment and Pathway Activation:

-

After transfection, replace the medium with low-serum medium.

-

Add varying concentrations of PF-05274857 to the wells.

-

Stimulate the Hedgehog pathway by adding a known concentration of recombinant SHH ligand to the wells (except for the unstimulated control).

-

-

Incubation:

-

Incubate the cells for 24-48 hours to allow for Gli-mediated expression of the luciferase reporter.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Calculate the fold induction of luciferase activity by SHH relative to the unstimulated control.

-

Determine the IC50 value of PF-05274857 by plotting the percent inhibition of SHH-induced luciferase activity against the log concentration of the compound and fitting the data to a dose-response curve.

-

Signaling Pathway and Experimental Workflow Visualizations

Caption: The Hedgehog signaling pathway and the inhibitory point of PF-05274857.

Caption: Experimental workflow for the characterization of PF-05274857.

Clinical Development Status

A thorough search of publicly available clinical trial registries and scientific literature did not yield any evidence of PF-05274857 entering clinical trials. The development of this compound appears to have been discontinued (B1498344) at the preclinical stage.

Conclusion

PF-05274857 is a potent and selective antagonist of the Smoothened receptor with demonstrated preclinical activity in Hedgehog pathway-dependent cancer models. Its ability to penetrate the blood-brain barrier made it a promising candidate for the treatment of brain tumors such as medulloblastoma. While the compound showed robust preclinical efficacy, it does not appear to have advanced into clinical development. The data and protocols presented in this guide provide a comprehensive overview of the preclinical characterization of PF-05274857 for research and drug development professionals.

The Discovery and Development of PF-5274857: A Potent Smoothened Antagonist for Hedgehog-Driven Cancers

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-5274857 is a potent and selective antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. This pathway, essential during embryonic development, can be aberrantly reactivated in various malignancies, driving tumor growth and survival. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound. It details the quantitative pharmacological data, experimental methodologies employed in its characterization, and its significant anti-tumor activity in preclinical models of medulloblastoma. While this compound demonstrated promising preclinical activity, subsequent development in this chemical series led to the clinical approval of a related compound, Glasdegib (PF-04449913), for the treatment of acute myeloid leukemia (AML). This document will focus on the foundational preclinical work on this compound that paved the way for novel Hedgehog pathway inhibitors in oncology.

Introduction: Targeting the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of cell proliferation and differentiation during embryonic development.[1] In adult tissues, the Hh pathway is largely quiescent but can be pathologically reactivated in a variety of cancers, including medulloblastoma, basal cell carcinoma, and certain hematological malignancies.[1] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched1 (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G-protein-coupled receptor-like protein Smoothened (SMO).[1] The activation of SMO triggers a downstream signaling cascade culminating in the nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which in turn activate the transcription of Hh target genes that promote cell growth and survival.[1]

The central role of SMO in this pathway makes it an attractive therapeutic target for cancers with aberrant Hh signaling. This compound was discovered and developed by Pfizer as a potent and selective small-molecule inhibitor of SMO.[1][2]

Discovery and Preclinical Pharmacology of this compound

This compound was identified as a novel Smoothened antagonist with high potency and selectivity.[2] Its development was part of a broader effort to identify orally bioavailable SMO inhibitors for the treatment of Hh pathway-dependent cancers.

Mechanism of Action

This compound exerts its pharmacological effect by directly binding to the Smoothened receptor.[2] This binding prevents the conformational changes in SMO that are necessary for its activation, thereby blocking the downstream signaling cascade and inhibiting the transcriptional activity of GLI1.[2]

Caption: Hedgehog Signaling Pathway and the Mechanism of Action of this compound.

In Vitro Potency and Selectivity

The potency of this compound was evaluated in various in vitro assays, demonstrating its high affinity for the SMO receptor and its ability to inhibit Hh pathway signaling at nanomolar concentrations.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Binding Affinity (Ki) | 4.6 ± 1.1 nmol/L | Specific binding to Smoothened | [2] |

| IC50 (Gli1 Transcription) | 2.7 ± 1.4 nmol/L | Inhibition of Gli1 transcriptional activity in cells | [2] |

| In Vivo IC50 | 8.9 ± 2.6 nmol/L | Robust anti-tumor activity in a mouse model of medulloblastoma | [2] |

Pharmacokinetics and Brain Penetration

A key feature of this compound is its ability to cross the blood-brain barrier, a critical property for treating brain tumors like medulloblastoma.[1][2] Preclinical studies confirmed its oral availability and metabolic stability in vivo.[1][2] This favorable pharmacokinetic profile allows for effective concentrations of the drug to reach the central nervous system.[1][2]

Preclinical Efficacy in Medulloblastoma

The anti-tumor activity of this compound was extensively evaluated in a mouse model of medulloblastoma, a brain tumor often driven by aberrant Hh signaling.

In Vivo Tumor Growth Inhibition

In a patched(+/-) medulloblastoma mouse model, this compound demonstrated robust, dose-dependent anti-tumor activity.[2] The inhibition of tumor growth was strongly correlated with the downregulation of the Hh target gene, Gli1.[2] This provided in vivo proof-of-concept for the mechanism of action of this compound.

Pharmacodynamic Response

The measurement of Gli1 mRNA levels in tumor and surrogate tissues, such as skin, was used as a pharmacodynamic marker of Hh pathway inhibition.[2] Mathematical modeling of the pharmacokinetic/pharmacodynamic (PK/PD) relationship revealed similar IC50 values for Gli1 inhibition in both tumor and skin, suggesting that skin biopsies could potentially be used as a surrogate for assessing tumor response in a clinical setting.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.

In Vitro Assays

Caption: General workflow for in vitro characterization of this compound.

-

SMO Binding Assay:

-

Membrane Preparation: Membranes from cells overexpressing the human SMO receptor were prepared by homogenization and centrifugation.

-

Competitive Binding: Membranes were incubated with a radiolabeled SMO antagonist (e.g., ³H-labeled des-chloro derivative of a known Smo antagonist) in the presence of varying concentrations of this compound.

-

Separation and Detection: Bound and free radioligand were separated by filtration, and the amount of bound radioactivity was quantified by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

-

-

Gli1 Reporter Assay:

-

Cell Line: A suitable cell line with a Gli-responsive luciferase reporter construct (e.g., Shh-light2 cells) was used.

-

Pathway Activation: The Hh pathway was activated using a SMO agonist or conditioned media from cells expressing a Hh ligand.

-

Treatment: Cells were treated with a dose-response curve of this compound for a specified period.

-

Luciferase Measurement: Luciferase activity was measured using a luminometer.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was determined by fitting the data to a four-parameter logistic equation.

-

In Vivo Studies

-

Animal Model:

-

Model: Ptch1+/- mice, which are genetically predisposed to develop medulloblastoma, were used.

-

Tumor Implantation: For allograft models, tumor fragments from a Ptch1+/- medulloblastoma were subcutaneously implanted into immunodeficient mice.

-

Monitoring: Tumor growth was monitored by caliper measurements.

-

-

Drug Administration and PK/PD Analysis:

-

Formulation: For in vivo studies, this compound was formulated in 0.5% methylcellulose (B11928114) for oral administration.[1]

-

Dosing: Animals were dosed orally with this compound at various concentrations.

-

Sample Collection: At specified time points after dosing, blood, tumor, and skin samples were collected.

-

Pharmacokinetic Analysis: Drug concentrations in plasma and tissues were determined by LC-MS/MS.

-

Pharmacodynamic Analysis: Total RNA was extracted from tumor and skin samples, and Gli1 mRNA levels were quantified by quantitative real-time PCR (qRT-PCR).

-

Transition to Clinical Development: The Emergence of Glasdegib

While this compound demonstrated compelling preclinical activity, particularly its ability to penetrate the blood-brain barrier, the clinical development of Hedgehog pathway inhibitors by Pfizer ultimately focused on a related compound, Glasdegib (PF-04449913). Glasdegib, another potent SMO inhibitor, was advanced into clinical trials and received FDA approval in 2018 for the treatment of newly diagnosed acute myeloid leukemia (AML) in adult patients who are not candidates for intensive chemotherapy.

The development of Glasdegib benefited from the foundational understanding of SMO inhibition and Hh pathway biology gained from the preclinical studies of compounds like this compound.

Conclusion

This compound is a potent, selective, and brain-penetrant Smoothened antagonist that showed significant promise in preclinical models of Hedgehog-driven cancers, particularly medulloblastoma. The comprehensive characterization of its pharmacology and in vivo efficacy provided a strong rationale for the continued development of SMO inhibitors as a therapeutic strategy. Although this compound itself did not advance to late-stage clinical trials, the knowledge and insights gained from its development were instrumental in the successful clinical translation of the next-generation SMO inhibitor, Glasdegib. The story of this compound underscores the iterative nature of drug discovery and development, where preclinical candidates pave the way for clinically approved medicines that address significant unmet medical needs.

References

PF-5274857: A Technical Guide to a Potent Smoothened Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-5274857 is a potent, selective, and orally bioavailable small-molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Aberrant activation of the Hh pathway is a known driver in several human cancers, including medulloblastoma and basal cell carcinoma. This compound has demonstrated the ability to effectively penetrate the blood-brain barrier, making it a promising candidate for the treatment of brain tumors and metastases driven by a dysregulated Hh pathway. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its structure and key physicochemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-(4-(5'-chloro-3,5-dimethyl-[2,4'-bipyridin]-2'-yl)piperazin-1-yl)-3-(methylsulfonyl)propan-1-one[1] |

| Chemical Formula | C₂₀H₂₅ClN₄O₃S |

| Molecular Weight | 436.96 g/mol [1] |

| Canonical SMILES | CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C[2] |

| CAS Number | 1373615-35-0 (free base)[1] |

| Appearance | Light yellow to yellow solid powder[1] |

Pharmacology and Mechanism of Action

This compound functions as a direct antagonist of the Smoothened (Smo) receptor, a G protein-coupled receptor that is the central transducer of the Hedgehog signaling pathway. By binding to Smo, this compound prevents the downstream activation of the Gli family of transcription factors, thereby inhibiting the expression of Hh target genes involved in cell proliferation and survival.[1][3]

| Parameter | Value (nM) |

| Ki (Smoothened Binding Affinity) | 4.6 ± 1.1 nM[1][3] |

| IC₅₀ (Gli1 Transcriptional Activity) | 2.7 ± 1.4 nM[1][3] |

| In Vivo IC₅₀ (Medulloblastoma Model) | 8.9 ± 2.6 nM[1][3] |

Hedgehog Signaling Pathway and Inhibition by this compound

The Hedgehog signaling pathway is crucial during embryonic development and is largely quiescent in adult tissues. Its aberrant reactivation can lead to tumorigenesis. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits Smo. Ligand binding to PTCH1 alleviates this inhibition, allowing Smo to activate the Gli transcription factors. This compound directly binds to and inhibits Smo, thereby blocking signal transduction regardless of the status of PTCH1.

Caption: Hedgehog signaling pathway states and the mechanism of inhibition by this compound.

Key Experimental Methodologies

In Vitro Assays

4.1.1. Gli-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the Gli transcription factor, a downstream effector of the Hedgehog pathway. A decrease in luciferase activity in the presence of this compound indicates inhibition of the pathway.

-

Cell Line: Mouse embryonic fibroblast (MEF) cells stably expressing a Gli-responsive luciferase reporter construct (Gli-Luc/MEF).

-

Protocol:

-

Culture Gli-Luc/MEF cells in knockout DMEM supplemented with 10% heat-inactivated FBS, 2 mM L-glutamine, and 0.55 mM β-mercaptoethanol until approximately 90% confluent.

-

Trypsinize and seed 7,500 cells per well in 20 µL of OptiMEM media (supplemented with 1% heat-inactivated FBS and 1 mM sodium pyruvate) into white 384-well plates.

-

Incubate the plates overnight at 37°C and 5% CO₂.

-

Prepare serial dilutions of this compound (e.g., from 3 µM to 50 pM). Add 10 µL of the compound dilutions to the cells.

-

Add recombinant mouse Sonic Hedgehog (Shh) ligand to a final concentration of 2 µg/mL to stimulate the pathway.

-

Incubate the cells for 48 hours at 37°C and 5% CO₂.

-

To measure luciferase activity, add 25 µL of Bright-Glo Luciferase Assay System reagent to each well.

-

Read the luminescence on a suitable plate reader.

-

Analyze the data using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[4]

-

4.1.2. Competitive Smoothened Binding Assay

This radioligand binding assay determines the affinity (Ki) of this compound for the Smoothened receptor.

-

Materials:

-

Membrane preparations from cells overexpressing the Smoothened receptor.

-

³H-labeled Smoothened antagonist (radioligand).

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 25 mM MgCl₂, 1 mM EDTA, and 0.1% protease-free bovine serum albumin.

-

96-well GF/B filter plates.

-

Scintillation fluid (Microscint 20).

-

-

Protocol:

-

Pre-wet the filter plates with 100 µL of assay buffer for 10 minutes, then remove the buffer.

-

Add the following to each well in sequence:

-

20 µL of assay buffer.

-

10 µL of serially diluted this compound.

-

20 µL of ³H-Smo antagonist (final concentration of 3 nM).

-

50 µL of the Smo-containing membrane preparation (40 µg total protein).

-

-

Incubate the plates at room temperature for 2 hours.

-

Wash the plates and dry them under a vacuum.

-

Further dry the plates in a 60°C oven for 1 hour.

-

Add 45 µL of Microscint 20 to each well and incubate at room temperature for 30-60 minutes.

-

Count the radioactivity in a scintillation counter.

-

Analyze the data to determine the competitive binding affinity.[4]

-

In Vivo Efficacy Model

The in vivo efficacy of this compound is typically evaluated in a genetically engineered mouse model of medulloblastoma that has a constitutively active Hedgehog pathway, such as the Ptch⁺/⁻ mouse model.

-

Animal Model: Ptch⁺/⁻ mice, which spontaneously develop medulloblastoma due to heterozygous inactivation of the Ptch1 gene.

-

Protocol:

-

Monitor Ptch⁺/⁻ mice for tumor development.

-

Once tumors are established, randomize the animals into vehicle control and treatment groups.

-

Administer this compound orally at various doses (e.g., once or twice daily).

-

Monitor tumor growth over time using imaging techniques (e.g., MRI) or by monitoring clinical signs and survival.

-

At the end of the study, or at intermediate time points, collect tumor and surrogate tissue samples (e.g., skin) to assess target engagement.

-

Measure the expression levels of Hh pathway target genes, such as Gli1, in the collected tissues using methods like quantitative real-time PCR (qRT-PCR) to confirm pharmacodynamic effects.

-

Analyze the data for tumor growth inhibition, improvement in survival rates, and correlation between drug exposure and target gene modulation.[1]

-

Caption: A generalized experimental workflow for the characterization of this compound.

Conclusion

This compound is a well-characterized Smoothened antagonist with potent inhibitory activity against the Hedgehog signaling pathway. Its favorable pharmacological properties, including oral bioavailability and blood-brain barrier penetration, have been demonstrated through a series of robust in vitro and in vivo experimental models. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the fields of oncology and drug development who are investigating Hedgehog pathway inhibitors and their therapeutic potential. The continued study of compounds like this compound is critical for the development of targeted therapies for cancers driven by aberrant Hedgehog signaling.

References

- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with this compound, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A mouse model of the most aggressive subgroup of human medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

PF-5274857: A Technical Guide to its Binding Affinity for the Smoothened Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of PF-5274857 to the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. This compound is a potent and selective antagonist of Smo, demonstrating significant potential in therapeutic applications targeting Hh-driven malignancies.[1][2] This document details the quantitative binding characteristics, the experimental methodologies used for their determination, and visual representations of the relevant biological and experimental frameworks.

Introduction to the Hedgehog Signaling Pathway and Smoothened

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[3] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[3] The transmembrane protein Smoothened is a key activator of the Hh pathway.[3] In the absence of a Hedgehog ligand, the Patched (PTCH1) receptor inhibits Smo activity.[3] Binding of a Hedgehog ligand to PTCH1 alleviates this inhibition, allowing Smo to activate downstream signaling cascades that ultimately lead to the activation of Gli transcription factors and the expression of target genes.[3][4] this compound exerts its inhibitory effect by directly binding to Smoothened, thereby blocking the downstream signaling cascade.[1][2]

Quantitative Binding Affinity of this compound to Smoothened

The binding affinity of this compound to Smoothened has been characterized by determining its inhibitory constant (Ki) and its half-maximal inhibitory concentration (IC50) in various assays. These quantitative measures underscore the high potency of this compound.

| Parameter | Value (nM) | Assay Context | Reference |

| Ki | 4.6 | Competitive radioligand binding assay | [1][2] |

| IC50 | 5.8 | Inhibition of Hedgehog signaling | [1] |

| IC50 | 2.7 | Inhibition of Gli1 transcriptional activity in Mouse Embryonic Fibroblast (MEF) cells | [1][2] |

Table 1: Quantitative Binding Data for this compound

Experimental Protocols

Competitive Radioligand Binding Assay for Ki Determination

This assay quantifies the affinity of this compound for Smoothened by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

a. Materials:

-

HEK293 cells overexpressing human Smoothened

-

Membrane preparation buffer

-

Assay buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 25 mM MgCl₂, 1 mM EDTA, and 0.1% protease-free bovine serum albumin)

-

[³H]-Smoothened antagonist (radioligand)

-

This compound

-

96-well GF/B filter plates

-

Scintillation counter

b. Method:

-

Membrane Preparation: HEK293 cells overexpressing human Smo are harvested, and a membrane preparation is isolated through homogenization and centrifugation.[1] The total protein concentration is determined using a BCA protein assay.[1]

-

Assay Setup: The 96-well filter plates are pre-wetted with assay buffer.[1]

-

Reaction Mixture: The following are added to each well in sequence: assay buffer, serial dilutions of this compound, a fixed concentration of the ³H-Smoothened antagonist (e.g., 3 nM), and the Smoothened membrane preparation (e.g., 40 µg of total protein).[1]

-

Incubation: The plates are incubated at room temperature for 2 hours to allow for competitive binding to reach equilibrium.[1]

-

Filtration and Washing: The reaction is terminated by vacuum filtration through the filter plates, separating bound from unbound radioligand. The filters are washed to remove non-specific binding.[5]

-

Scintillation Counting: After drying, a scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.[1]

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that displaces 50% of the radioligand. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[6]

Gli1 Luciferase Reporter Assay for Functional IC50 Determination

This cell-based assay measures the functional inhibition of the Hedgehog pathway by quantifying the transcriptional activity of Gli1, a downstream target of Smoothened.

a. Materials:

-

Mouse Embryonic Fibroblast (MEF) cells stably expressing a Gli-responsive luciferase reporter construct (Gli-Luc/MEF cells)

-

Cell culture medium (e.g., OptiMEM with 1% FBS)

-

Recombinant mouse Sonic Hedgehog (Shh)

-

This compound

-

384-well white plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

b. Method:

-

Cell Seeding: Gli-Luc/MEF cells are seeded into 384-well plates and incubated overnight.[1]

-

Compound and Ligand Addition: Serial dilutions of this compound are added to the cells, followed by the addition of a fixed concentration of recombinant mouse Shh to stimulate the Hedgehog pathway.[1]

-

Incubation: The cells are incubated for 48 hours to allow for pathway activation and reporter gene expression.[1]

-

Lysis and Luciferase Reaction: A luciferase assay reagent is added to lyse the cells and provide the substrate for the luciferase enzyme.[1]

-

Luminescence Measurement: The luminescence, which is proportional to the level of Gli1 transcriptional activity, is measured using a luminometer.[1]

-

Data Analysis: The IC50 value is determined by plotting the luminescence signal against the concentration of this compound and fitting the data to a dose-response curve.

Conclusion

This compound is a highly potent antagonist of the Smoothened receptor, with a Ki of 4.6 nM and functional IC50 values in the low nanomolar range for Hedgehog pathway inhibition.[1][2] The experimental protocols outlined in this guide provide a framework for the accurate determination of its binding affinity and functional activity. This information is critical for researchers and drug development professionals working on novel therapeutics targeting the Hedgehog signaling pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Effective targeting of Hedgehog signaling in a medulloblastoma model with this compound, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Pharmacological Profile of PF-5274857

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-5274857 is a potent and selective antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of this pathway is implicated in the pathogenesis of various cancers, making SMO an attractive therapeutic target. This document provides a comprehensive overview of the binding affinity (Ki) and functional inhibitory concentration (IC50) of this compound, detailed experimental methodologies for their determination, and a visualization of its mechanism of action within the Hh signaling cascade.

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of this compound, quantifying its potency at different stages of the Hedgehog signaling pathway.

| Parameter | Target/Process | Value (nM) | Notes |

| Ki | Smoothened (SMO) Receptor Binding | 4.6 ± 1.1 | Indicates the high binding affinity of this compound to its direct target. |

| IC50 | Hedgehog (Hh) Signaling Inhibition | 5.8 | Represents the concentration required to inhibit 50% of the overall Hh pathway activity. |

| IC50 | Gli1 Transcriptional Activity | 2.7 ± 1.4 | Demonstrates potent inhibition of the downstream transcriptional consequences of Hh signaling. |

| in vivo IC50 | Tumor Growth Inhibition | 8.9 ± 2.6 | Efficacy demonstrated in a mouse medulloblastoma model. |

Experimental Protocols

Smoothened (SMO) Receptor Binding Assay (Ki Determination)

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of this compound for the SMO receptor. This type of assay measures the ability of a test compound (this compound) to displace a labeled ligand that has a known affinity for the target receptor.

Methodology:

-

Source of SMO Receptor: Cell membranes are prepared from a stable cell line overexpressing the human SMO receptor, for example, human embryonic kidney (HEK293) cells.

-

Labeled Ligand: A fluorescently labeled SMO antagonist, such as BODIPY-cyclopamine, is used as the probe.[1] Alternatively, a radiolabeled antagonist like [³H]-cyclopamine can be utilized.

-

Assay Principle: The assay is based on the competition between the unlabeled test compound (this compound) and the labeled ligand for binding to the SMO receptor.

-

Procedure:

-

Varying concentrations of this compound are incubated with the SMO-expressing cell membranes and a fixed concentration of the labeled ligand.

-

The reaction is allowed to reach equilibrium.

-

The amount of labeled ligand bound to the receptor is measured. For fluorescent ligands, this can be quantified using techniques like fluorescence polarization or high-content imaging.[1] For radioligands, the bound radioactivity is measured after separating the bound from the free ligand, typically by filtration.

-

-

Data Analysis: The concentration of this compound that displaces 50% of the labeled ligand is determined (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the labeled ligand.

Workflow for SMO Binding Assay:

Workflow for determining the Ki of this compound for the SMO receptor.

Gli1 Transcriptional Activity Assay (Functional IC50 Determination)

This assay quantifies the functional inhibition of the Hedgehog pathway by measuring the transcriptional activity of Gli1, a key downstream transcription factor. A luciferase reporter gene assay is a common method for this purpose.

Methodology:

-

Cell Line: A cell line responsive to Hedgehog signaling, such as the NIH3T3 cell line, is used. These cells are engineered to stably express a firefly luciferase reporter gene under the control of multiple Gli-responsive elements.

-

Assay Principle: Activation of the Hedgehog pathway leads to the activation of Gli transcription factors, which then drive the expression of the luciferase reporter gene. The amount of light produced by the luciferase enzyme is directly proportional to the level of Gli1 transcriptional activity.

-

Procedure:

-

The engineered NIH3T3 cells are plated in a multi-well format.

-

The cells are treated with a Hedgehog pathway agonist (e.g., Sonic Hedgehog, Shh) to stimulate the pathway, along with varying concentrations of this compound.

-

After an incubation period to allow for gene expression, the cells are lysed.

-

A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

-

Data Analysis: The concentration of this compound that causes a 50% reduction in the agonist-induced luciferase activity is determined as the IC50 value.

Workflow for Gli1 Luciferase Reporter Assay:

Workflow for determining the functional IC50 of this compound.

Mechanism of Action: Hedgehog Signaling Pathway

This compound acts as an antagonist of the Smoothened (SMO) receptor within the Hedgehog (Hh) signaling pathway. The diagram below illustrates the canonical Hh pathway and the point of intervention for this compound.

In the "off" state (absence of Hh ligand), the Patched (PTCH) receptor inhibits SMO, preventing downstream signaling. This leads to the proteolytic cleavage of Gli transcription factors into their repressor forms (GliR), which translocate to the nucleus and repress the transcription of Hh target genes.

In the "on" state (presence of Hh ligand), the ligand binds to PTCH, relieving its inhibition of SMO. SMO then becomes active and initiates a signaling cascade that prevents the cleavage of Gli proteins. The full-length activator forms of Gli (GliA) translocate to the nucleus and activate the transcription of target genes involved in cell proliferation and survival.

This compound binds directly to SMO, preventing its activation even in the presence of the Hh ligand, thereby keeping the pathway in the "off" state.

References

The Downstream Signaling Effects of PF-5274857: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-5274857 is a potent and selective small-molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. This document provides a comprehensive overview of the downstream signaling effects of this compound, summarizing key quantitative data, outlining relevant experimental methodologies, and visualizing the affected signaling cascades. The information presented is intended to serve as a technical guide for researchers and professionals involved in drug development and cancer biology.

Introduction to this compound and the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor. In the absence of a ligand, PTCH inhibits the activity of Smoothened (Smo), a G protein-coupled receptor. Ligand binding to PTCH relieves this inhibition, allowing Smo to transduce a signal that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the transcription of target genes that regulate cell proliferation, survival, and differentiation.

This compound is a novel Smo antagonist that directly binds to the Smo receptor, thereby inhibiting its function. This action effectively blocks the entire downstream signaling cascade, even in instances of aberrant pathway activation driven by mutations in PTCH or overexpression of Hh ligands. Its ability to penetrate the blood-brain barrier has made it a subject of interest for tumors located in the central nervous system.[1]

Quantitative Analysis of this compound Activity

The efficacy of this compound in inhibiting the Hedgehog pathway has been quantified through various preclinical studies. The following tables summarize the key inhibitory constants and concentrations.

Table 1: In Vitro Activity of this compound

| Parameter | Description | Value | Reference |

| Ki | Binding affinity for Smoothened (Smo) | 4.6 ± 1.1 nmol/L | [1] |

| IC50 | Inhibition of Hedgehog (Hh) signaling | 5.8 nM | [2] |

| IC50 | Inhibition of GLI1 transcriptional activity in cells | 2.7 ± 1.4 nmol/L | [1][3] |

Table 2: In Vivo Activity of this compound in a Medulloblastoma Mouse Model

| Parameter | Description | Value | Reference |

| IC50 | Inhibition of tumor growth | 8.9 ± 2.6 nmol/L | [1][3] |

Downstream Signaling Effects of this compound

The primary downstream effect of this compound is the potent and specific inhibition of the Hedgehog signaling pathway. This is achieved through the direct antagonism of the Smoothened receptor.

Inhibition of GLI Transcription Factors

By blocking Smo activity, this compound prevents the activation and nuclear translocation of the GLI transcription factors. The most sensitive and commonly measured biomarker of Hh pathway inhibition is the downregulation of GLI1 gene expression.[1][3] Studies have also shown that this compound leads to the downregulation of other Hh target genes, including GLI2, PTCH1, and PTCH2.[2]

Visualization of the Signaling Pathway

The following diagrams illustrate the canonical Hedgehog signaling pathway and the point of intervention by this compound.

Caption: Canonical Hedgehog Signaling Pathway.

Caption: Mechanism of Action of this compound.

Experimental Protocols

While specific, detailed internal protocols for this compound are proprietary, the following sections outline the standard methodologies used to assess the downstream effects of Smoothened antagonists.

Cell-Based Hedgehog Pathway Reporter Assay

This assay is used to determine the IC50 of a compound for the inhibition of GLI transcriptional activity.

Principle: A cell line is engineered to express a reporter gene (e.g., luciferase) under the control of a GLI-responsive promoter. Activation of the Hedgehog pathway leads to the expression of the reporter gene, which can be quantified.

Methodology:

-

Cell Culture: Mouse embryonic fibroblasts (MEFs) or other suitable cell lines are cultured in appropriate media.

-

Transfection: Cells are transfected with a GLI-responsive luciferase reporter construct.

-

Pathway Activation: The Hedgehog pathway is activated using a Smo agonist (e.g., SAG) or a purified Hh ligand.

-

Compound Treatment: Cells are treated with a serial dilution of this compound.

-

Incubation: Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.

-

Lysis and Luminescence Reading: Cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The IC50 value is calculated by plotting the luminescence signal against the concentration of this compound.

Quantitative Real-Time PCR (qPCR) for GLI1 Expression

This method is used to quantify the downregulation of the primary Hh pathway target gene, GLI1.

Principle: The amount of GLI1 mRNA in cells or tissues is measured to determine the effect of the compound on its expression.

Methodology:

-

Cell/Tissue Treatment: Cells (e.g., medulloblastoma cell lines) or tumor-bearing animals are treated with this compound or a vehicle control.

-

RNA Extraction: Total RNA is isolated from the cells or tissues using a suitable RNA extraction kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for qPCR with primers specific for GLI1 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of GLI1 is calculated using the delta-delta Ct method, comparing the this compound-treated samples to the vehicle-treated controls.

Caption: qPCR Experimental Workflow.

Conclusion

This compound is a potent and selective antagonist of the Smoothened receptor, effectively inhibiting the Hedgehog signaling pathway. Its primary downstream effect is the suppression of GLI-mediated transcription of target genes, most notably GLI1. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding of the molecular pharmacology of this compound. This information is critical for the continued research and development of Hedgehog pathway inhibitors as potential cancer therapeutics. The ability of this compound to penetrate the blood-brain barrier underscores its potential for treating brain malignancies driven by an activated Hh pathway.[1]

References

PF-5274857 regulation of Gli1 transcription

An In-Depth Technical Guide to the Regulation of Gli1 Transcription by PF-5274857

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a potent and selective small-molecule antagonist of the Smoothened (SMO) receptor. It details the mechanism by which this compound regulates the transcription of the downstream effector, Glioma-associated oncogene homolog 1 (Gli1), a key transcription factor in the Hedgehog (Hh) signaling pathway. This document synthesizes preclinical data, outlines detailed experimental protocols for assessing its activity, and presents its quantitative inhibitory profile. The guide is intended to serve as a resource for researchers in oncology and drug development investigating the therapeutic potential of targeting the Hh pathway.

Introduction to the Hedgehog Signaling Pathway and this compound

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular proliferation, differentiation, and tissue patterning during embryonic development.[1][2] In adult tissues, its activity is generally suppressed, but aberrant reactivation is a known driver in several human malignancies, including medulloblastoma and basal cell carcinoma.[3][4]

The core of the Hh pathway involves the transmembrane receptor Patched (PTCH), which, in the absence of a Hedgehog ligand, inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[1][2] Upon binding of a ligand (e.g., Sonic Hedgehog, SHH), the inhibitory effect of PTCH on SMO is relieved.[1][2] This allows SMO to activate a downstream signaling cascade that culminates in the activation and nuclear translocation of the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3).[1][2] Gli1 functions as a transcriptional activator of Hh target genes, which are involved in cell cycle progression and survival, and its expression is a reliable marker of Hh pathway activation.[5]

This compound is a potent, orally bioavailable, and selective antagonist of the SMO receptor.[3][6] It was developed by Pfizer as a therapeutic candidate for Hh-driven cancers.[6] A key feature of this compound is its ability to penetrate the blood-brain barrier, making it a promising agent for treating brain tumors such as medulloblastoma.[6][7]

Mechanism of Action: Inhibition of Gli1 Transcription

This compound exerts its effect by directly binding to the Smoothened receptor.[3] This binding prevents the conformational changes in SMO that are necessary for its activation, even in the presence of an upstream Hh ligand or in cases of inactivating mutations in PTCH.[1][3] By locking SMO in an inactive state, this compound effectively halts the downstream signaling cascade.[3] This prevents the processing and activation of the Gli transcription factors. Consequently, the nuclear translocation of Gli1 is inhibited, and the transcription of Hh target genes, including GLI1 itself, is suppressed.[2][6] The downregulation of Gli1 is a primary mechanism through which this compound elicits its anti-tumor effects in Hh-dependent cancers.[6]

Quantitative Data on this compound Activity

The potency of this compound has been characterized through various in vitro and in vivo assays. The following table summarizes the key quantitative metrics of its inhibitory activity.

| Parameter | Value | System | Reference |

| Binding Affinity (Ki) | 4.6 ± 1.1 nmol/L | SMO Receptor Binding Assay | [6] |

| In Vitro IC50 | 2.7 ± 1.4 nmol/L | Gli1 Transcriptional Activity (Cells) | [6] |

| In Vivo IC50 | 8.9 ± 2.6 nmol/L | Gli1 Inhibition in Medulloblastoma Tumors | [6] |

| In Vivo IC50 | Similar to tumor | Gli1 Inhibition in Skin Tissue | [6] |